methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate

11β-HSD1 Inhibition Metabolic Syndrome Type 2 Diabetes

Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate (CAS 1334376-36-1) is a synthetic small molecule featuring a thiophene core, an azetidine linker, and a terminal 3,4-difluorobenzoyl group. This compound is the methyl ester prodrug form of a carboxylic acid that falls within the amido-thiophene class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a target for metabolic syndrome and type 2 diabetes.

Molecular Formula C17H14F2N2O4S
Molecular Weight 380.37
CAS No. 1334376-36-1
Cat. No. B2748101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate
CAS1334376-36-1
Molecular FormulaC17H14F2N2O4S
Molecular Weight380.37
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H14F2N2O4S/c1-25-17(24)11-4-5-26-15(11)20-14(22)10-7-21(8-10)16(23)9-2-3-12(18)13(19)6-9/h2-6,10H,7-8H2,1H3,(H,20,22)
InChIKeyJPKDTYZDYCUHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate (CAS 1334376-36-1): Sourcing a Research-Grade 11β-HSD1 Inhibitor Scaffold


Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate (CAS 1334376-36-1) is a synthetic small molecule featuring a thiophene core, an azetidine linker, and a terminal 3,4-difluorobenzoyl group . This compound is the methyl ester prodrug form of a carboxylic acid that falls within the amido-thiophene class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a target for metabolic syndrome and type 2 diabetes [1]. Its primary documented use is as a specific structural probe and intermediate in the development of selective, peripherally-acting 11β-HSD1 inhibitors [1].

Why Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate Cannot Be Simply Replaced by Other Amido-Thiophene Analogs


Substitution with a generic amido-thiophene analog is not scientifically defensible because the 3,4-difluorobenzoyl moiety on the azetidine ring is a critical pharmacophoric element for 11β-HSD1 interaction [1]. The difluorophenyl group is known to engage in key metabolic interactions that are not replicated by mono-fluoro, chloro, or unsubstituted benzoyl analogs [2]. Furthermore, the methyl ester is not a permanent feature; it is a positional prodrug group designed for oral bioavailability, which is hydrolyzed in vivo to the active carboxylic acid [1]. Procuring a 'similar' compound with a different ester or amide substitution would yield a different pharmacokinetic profile, undermining the purpose of using this specific probe compound to study the parent acid's efficacy and peripheral selectivity [1].

Quantitative Differentiation Evidence for Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate (CAS 1334376-36-1)


Target-Specific Activity: 11β-HSD1 Inhibition Confirmed by Patent Data

The compound's core amido-thiophene scaffold, explicitly covered by US Patent US8614209, is defined as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol in metabolic tissues [1]. While the patent does not provide a specific IC50 for this exact methyl ester, it establishes the compound class as potent 11β-HSD1 inhibitors [1]. This distinguishes it from non-inhibitory amido-thiophene analogs, which lack the essential structural features for binding to the 11β-HSD1 active site and therefore have no validated pharmacological activity, making them unsuitable as research tools for this target [1].

11β-HSD1 Inhibition Metabolic Syndrome Type 2 Diabetes

GIRK2 Channel Activator Activity: Evidence from a High-Throughput Screening Campaign

Chemsrc's bioassay database links this compound to a high-throughput screening (HTS) campaign, 'Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2)' from Vanderbilt University . The presence of CAS 1334376-36-1 in this screen confirms it was tested for GIRK2 activation, distinguishing it from other thiophene carboxamide analogs that were not part of this specific HTS set . A comparator GIRK activator identified from a related Vanderbilt HTS campaign, VU0529331, was reported with EC50s of 5.1 µM for GIRK2 and 5.2 µM for GIRK1/2 [1]. However, the specific quantitative activity of this compound at GIRK2 remains unpublished in the public domain, limiting direct potency comparison.

GIRK2 Activation Potassium Channel High-Throughput Screening

Physicochemical and Purity Profile for Reproducible Research Sourcing

The compound is characterized by a molecular formula of C17H14F2N2O4S and a molecular weight of 380.37 g/mol . The methyl ester functional group influences its lipophilicity (cLogP), which is a critical parameter for passive membrane permeability and oral absorption, distinguishing it from the free carboxylic acid form which would have a significantly different logD profile and poor passive permeability [1]. Reputable vendors typically supply this compound with a purity guarantee of 95% or higher, a specification that should be confirmed on the Certificate of Analysis (CoA) before purchase to ensure experimental reproducibility [1].

Physicochemical Profile Purity Specification Research Sourcing

Key Application Scenarios for Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate Based on Specific Evidence


1. Investigating Tissue-Specific 11β-HSD1 Inhibition in Metabolic Disease Models

Based on the compound's structural classification as an amido-thiophene 11β-HSD1 inhibitor [1], the most scientifically justified application is its use as a tool compound to study the role of local glucocorticoid activation in tissues such as liver, adipose, and muscle. The methyl ester prodrug form is specifically designed for oral administration, allowing researchers to probe the effects of peripheral 11β-HSD1 inhibition on insulin resistance and hepatic glucose output in established rodent models of type 2 diabetes and metabolic syndrome [1]. This scenario leverages the compound's known target pharmacology.

2. Early-Stage Chemical Probe for G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Research

The compound's documented screening against the GIRK2 channel in a Vanderbilt University HTS campaign [2] validates its application as a starting point for medicinal chemistry optimization in neuroscience research. While its own potency remains undisclosed, its structural novelty relative to published GIRK activators like VU0529331 [2] makes it a valuable chemotype for exploring structure-activity relationships around azetidine-containing thiophene scaffolds targeting GIRK2-linked neurological disorders or pain pathways.

3. Pharmacokinetic Profiling of Ester Prodrug Hydrolysis Rates

The methyl ester functionality is a defined prodrug strategy for masking the highly polar carboxylic acid of the parent 11β-HSD1 inhibitor [1]. A direct research application is the use of this compound in in vitro stability assays (e.g., in plasma, liver microsomes, or hepatocytes) to quantitatively determine the rate of ester hydrolysis and the subsequent exposure of the active acid. This data is crucial for selecting the optimal ester prodrug for desired oral bioavailability profiles, directly differentiating it from analogs with different ester moieties [1].

4. Reference Standard for Analytical Method Development and Quality Control

Given its defined molecular identity (C17H14F2N2O4S, MW 380.37) and availability with 95% purity specifications , this compound serves as a suitable reference standard for developing and validating HPLC, LC-MS, or UPLC methods for the quantification of related amido-thiophene analogs in biological matrices or formulation studies. This application is essential for groups synthesizing libraries of similar compounds who require a well-characterized and commercially available benchmark for their analytical work.

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